Cas no 57817-89-7 (Stevioside)

Stevioside 化学的及び物理的性質

名前と識別子

-

- Stevioside

- 13-[(2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid beta-D-glucopyranosyl ester

- (4alpha)-beta-D-glucopyranosyl 13-[(2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]kaur-16-en-18-oate

- Stevioside hydrate

- STEVIOSIDE(AS) PrintBack

- STEVIOSIDE(P) PrintBack

- Stevia Extract & Stevioside

- Rebaudin

- Steviosides

- steviosin

- (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid β-D-glucopyranosyl ester

- (4alpha)-beta-D-glucopyranosyl 13-[(2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]ka

- [(2S,4R,5S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5S)-4,5-di

- C38H60O18

- S623

- 817S897

- [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydr

- Glucosyl stevioside

- Steviol Glycosides

- Glucose based steviol glycosides

- s3805

- CCG-270495

- 57817-89-7

- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

- SCHEMBL33429

- DTXSID40860721

- SY076296

- 1-O-{13-[(2-O-hexopyranosylhexopyranosyl)oxy]-18-oxokaur-16-en-18-yl}hexopyranose

- FT-0654174

- UEDUENGHJMELGK-UHFFFAOYSA-N

- LS-15411

- NS00015855

- 1-O-(13-[(2-O-Hexopyranosylhexopyranosyl)oxy]-18-oxokaur-16-en-18-yl)hexopyranose #

- AKOS005746954

- MFCD00079561

-

- MDL: MFCD00079561

- インチ: 1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20?,21?,22-,23?,24?,25+,26+,27+,28-,29?,30-,31+,32+,33-,35-,36-,37-,38-/m1/s1

- InChIKey: UEDUENGHJMELGK-GUOWNYGASA-N

- ほほえんだ: O([C@]1([H])[C@@]([H])([C@]([H])(C([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]12C(=C([H])[H])C([H])([H])[C@]3(C([H])([H])C([H])([H])C4([H])[C@@](C(=O)O[C@@]5([H])C([H])([C@]([H])(C([H])([C@@]([H])(C([H])([H])O[H])O5)O[H])O[H])O[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]4(C([H])([H])[H])C3([H])C([H])([H])C1([H])[H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 804.37800

- どういたいしつりょう: 804.378

- 同位体原子数: 0

- 水素結合ドナー数: 11

- 水素結合受容体数: 18

- 重原子数: 56

- 回転可能化学結合数: 10

- 複雑さ: 1450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 20

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 295

- ぶんしりょう: 804.9

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- 色と性状: White powder

- 密度みつど: 1.5300

- ゆうかいてん: 198-202°C

- ふってん: 963.3 °C at 760 mmHg

- フラッシュポイント: 290.3 °C

- 屈折率: -39.3 ° (C=6, H2O)

- ようかいど: DMSO: soluble25mg/mL, clear

- PSA: 294.98000

- LogP: -2.93810

- マーカー: 8810

- かんど: 水分を吸収しやすい

- FEMA: 4763 | STEVIOSIDE

- ひせんこうど: -29 - 31° (c=6, H2O)

Stevioside セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- RTECS番号:NZ8175000

- ちょぞうじょうけん:−20°C

- セキュリティ用語:22-24/25

Stevioside 税関データ

- 税関コード:2938909090

- 税関データ:

中国税関コード:

2938909090

Stevioside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S924848-500g |

Stevioside hydrate |

57817-89-7 | 95% | 500g |

¥1,022.00 | 2022-09-28 | |

| Ambeed | A105391-10g |

(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (4R,4aS,6aR,9S,11aR,11bS)-9-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate |

57817-89-7 | 95% | 10g |

$12.0 | 2025-02-20 | |

| Ambeed | A105391-500g |

(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (4R,4aS,6aR,9S,11aR,11bS)-9-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate |

57817-89-7 | 95% | 500g |

$210.0 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89800-20MG |

Stevioside |

57817-89-7 | 20mg |

¥4085.3 | 2024-12-24 | ||

| Key Organics Ltd | AS-16139-1MG |

Stevioside |

57817-89-7 | >95% | 1mg |

£31.04 | 2023-09-07 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1342-20mg |

Stevioside |

57817-89-7 | 98% | 20mg |

$30 | 2023-09-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73610-500g |

Stevioside |

57817-89-7 | 500g |

¥1036.0 | 2021-09-07 | ||

| DC Chemicals | DCT-006-20 mg |

Stevioside |

57817-89-7 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| TRC | S213340-100mg |

Stevioside hydrate |

57817-89-7 | 100mg |

$ 310.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D511745-100g |

Stevioside |

57817-89-7 | 97% | 100g |

$150 | 2024-05-23 |

Stevioside サプライヤー

Stevioside 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

Steviosideに関する追加情報

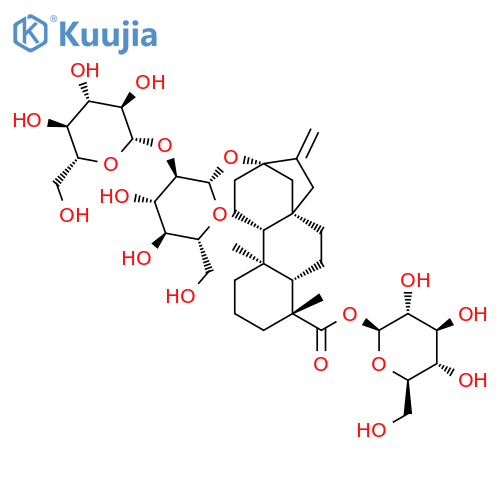

Stevioside (CAS No. 57817-89-7): A Natural Sweetener with Health Benefits and Market Potential

Stevioside (CAS No. 57817-89-7) is a naturally occurring glycoside compound derived from the leaves of Stevia rebaudiana, a plant native to South America. As a zero-calorie sweetener, it has gained significant attention in recent years due to the growing demand for natural sugar substitutes in the food and beverage industry. With its high sweetness intensity (approximately 200-300 times sweeter than sucrose) and minimal impact on blood glucose levels, stevioside has become a popular choice for health-conscious consumers and diabetic patients.

The chemical structure of stevioside consists of a steviol backbone with three glucose molecules attached, making it a steviol glycoside. This unique structure contributes to its thermostability and pH stability, allowing it to maintain sweetness under various processing conditions. Unlike artificial sweeteners, stevioside is non-cariogenic (does not promote tooth decay) and has been shown to possess potential health benefits, including antioxidant, anti-inflammatory, and antihypertensive properties.

In the current market landscape, stevioside is increasingly used as a natural sweetening agent in products such as diet beverages, low-calorie desserts, dairy products, and pharmaceutical formulations. The global stevia market is projected to grow significantly, driven by rising health awareness and the increasing prevalence of obesity and diabetes. Consumers are actively searching for information on stevia vs. sugar, stevia side effects, and how to use stevia in cooking, indicating strong public interest in this natural sweetener.

From a production perspective, stevioside extraction typically involves water extraction from dried Stevia leaves, followed by purification processes such as column chromatography or crystallization. The final product is available in various forms, including stevioside powder and liquid stevia extract, with different purity grades to suit various applications. Recent advancements in enzymatic modification have led to improved taste profiles by reducing the characteristic bitter aftertaste sometimes associated with stevia products.

Regulatory approval of stevioside has expanded significantly, with major food safety authorities including the FDA, EFSA, and JECFA recognizing its safety for human consumption. The acceptable daily intake (ADI) for steviol glycosides has been established at 4 mg/kg body weight, providing clear guidance for product formulation. This regulatory acceptance has been crucial for market growth, addressing consumer concerns about are stevia sweeteners safe and stevia approved countries.

Research continues to uncover potential therapeutic applications of stevioside. Studies suggest it may help regulate blood pressure, improve insulin sensitivity, and even exhibit anticancer properties in certain contexts. These findings are particularly relevant given current health trends focusing on functional foods and nutraceuticals. The scientific community is actively investigating stevia and gut health, stevia for weight loss, and stevia antioxidant effects, topics that frequently appear in health-related searches.

For manufacturers and formulators, understanding the solubility of stevioside (soluble in water and alcohol, insoluble in organic solvents) and its synergistic effects with other sweeteners is essential for product development. Many companies are creating stevia blends with erythritol or monk fruit to achieve better taste profiles. The food industry is particularly interested in stevia stability in baking and stevia in carbonated drinks, addressing common formulation challenges.

Environmental considerations also favor stevioside production, as Stevia plants require less land and water compared to sugar cane cultivation. This aligns with growing consumer interest in sustainable sweeteners and eco-friendly food production. The carbon footprint of stevia farming is significantly lower than traditional sweeteners, making it attractive to environmentally conscious brands and consumers searching for green sweetener options.

Quality control of stevioside products involves testing for purity, sweetness potency, and absence of contaminants. Analytical methods such as HPLC and mass spectrometry are commonly employed. The industry is seeing increased demand for organic stevia and non-GMO stevia products, reflecting broader consumer preferences for clean label ingredients.

Looking forward, innovation in stevia breeding and extraction technologies promises to enhance yield and quality. Researchers are working on stevia varieties with higher stevioside content and improved taste characteristics. The development of next-generation stevia sweeteners through biotechnological approaches may further expand market opportunities. As consumer education increases and more people search for natural sugar alternatives, stevioside is well-positioned to maintain its growth trajectory in the global sweetener market.